molecular formula C20H18O5 B11050399 Cyclopropyl(2,2',3,3'-tetrahydro-6,6'-bi-1,4-benzodioxin-7-yl)methanone

Cyclopropyl(2,2',3,3'-tetrahydro-6,6'-bi-1,4-benzodioxin-7-yl)methanone

Cat. No.: B11050399
M. Wt: 338.4 g/mol
InChI Key: FXHYEXHUSTZUAG-UHFFFAOYSA-N
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Description

Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group and a bi-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

cyclopropyl-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methanone

InChI

InChI=1S/C20H18O5/c21-20(12-1-2-12)15-11-19-18(24-7-8-25-19)10-14(15)13-3-4-16-17(9-13)23-6-5-22-16/h3-4,9-12H,1-2,5-8H2

InChI Key

FXHYEXHUSTZUAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2C4=CC5=C(C=C4)OCCO5)OCCO3

Origin of Product

United States

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